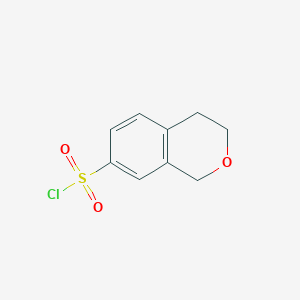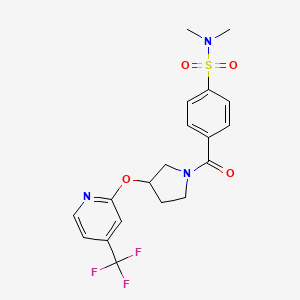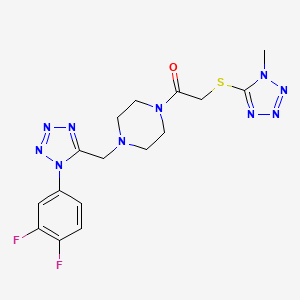
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone, also known as MPOM, is a synthetic compound used in scientific research. It is a derivative of morpholine and oxirane, two organic compounds commonly used in the pharmaceutical industry. MPOM has been shown to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase. (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been shown to induce the expression of certain genes involved in apoptosis, such as p53 and Bax.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone. One area of interest is its potential as a treatment for cancer, particularly in combination with other anti-cancer agents. Another area of interest is its potential as an anti-inflammatory agent, with potential applications in the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone and its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone involves the reaction of morpholine and epichlorohydrin in the presence of a base catalyst, followed by the addition of phenylmagnesium bromide and then epoxide ring opening with potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. (2-Methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been investigated for its potential as an anti-inflammatory agent, with promising results.
Eigenschaften
IUPAC Name |
(2-methyl-5-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-7-15(14(16)13-9-18-13)12(8-17-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHKMKKDMTKDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2358931.png)
![[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2358933.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)


![6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2358940.png)

![[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2358945.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358947.png)
![N-[4-(diethylsulfamoyl)phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2358948.png)